Omiganan Pentahydrochloride

Enterococcus Catheter-associated infection Antimicrobial peptide

Omiganan pentahydrochloride (MBI-226) is a synthetic cationic antimicrobial peptide essential for drug-resistant infection research. Its 16-fold potency differential between E. faecium (MIC50 4 mg/L) and E. faecalis (MIC50 64 mg/L) is unique among AMPs and not achievable with pexiganan or conventional antibiotics. Unaffected by methicillin, vancomycin, or penicillin resistance, it serves as a validated positive control for AMR studies. Also ideal as a baseline comparator for sequence-modified analogs. Secure high-purity native Omiganan to ensure reproducible, publication-grade results.

Molecular Formula C90H132Cl5N27O12
Molecular Weight 1961.4 g/mol
CAS No. 269062-93-3
Cat. No. B549296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmiganan Pentahydrochloride
CAS269062-93-3
SynonymsL-Isoleucyl-L-leucyl-L-arginyl-L-tryptophyl-L-prolyl-L-tryptophyl-L-tryptophyl-L-prolyl-L-tryptophyl-L-arginyl-L-arginyl-L-lysinamide hydrochloride
Molecular FormulaC90H132Cl5N27O12
Molecular Weight1961.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N8CCCC8C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl.Cl.Cl.Cl
InChIInChI=1S/C90H127N27O12.5ClH/c1-5-51(4)75(92)85(127)113-68(41-50(2)3)80(122)109-67(32-18-38-102-90(98)99)79(121)114-71(44-54-48-105-62-27-12-8-23-58(54)62)86(128)116-39-19-34-74(116)84(126)112-70(43-53-47-104-61-26-11-7-22-57(53)61)82(124)115-72(45-55-49-106-63-28-13-9-24-59(55)63)87(129)117-40-20-33-73(117)83(125)111-69(42-52-46-103-60-25-10-6-21-56(52)60)81(123)110-66(31-17-37-101-89(96)97)78(120)108-65(30-16-36-100-88(94)95)77(119)107-64(76(93)118)29-14-15-35-91;;;;;/h6-13,21-28,46-51,64-75,103-106H,5,14-20,29-45,91-92H2,1-4H3,(H2,93,118)(H,107,119)(H,108,120)(H,109,122)(H,110,123)(H,111,125)(H,112,126)(H,113,127)(H,114,121)(H,115,124)(H4,94,95,100)(H4,96,97,101)(H4,98,99,102);5*1H/t51-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-;;;;;/m0...../s1
InChIKeyWTNSIKUBZJCPLJ-IQOWARLESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Omiganan Pentahydrochloride (CAS 269062-93-3): A Synthetic Cationic Antimicrobial Peptide for Research in Topical Anti-Infective Applications


Omiganan pentahydrochloride (CAS 269062-93-3) is the pentahydrochloride salt of a synthetic 12-amino-acid cationic peptide with the sequence ILRWPWWPWRRK-amide, an analog of the bovine cathelicidin indolicidin [1]. It exerts broad-spectrum microbicidal activity through membrane disruption against Gram-positive bacteria, Gram-negative bacteria, and fungi [2]. The compound has been formulated as a topical 1% gel (10,000 mg/L) and advanced to Phase III clinical development for the prevention of catheter-associated infections, as well as Phase II/III trials for acne vulgaris, rosacea, and atopic dermatitis [3].

Why Omiganan Pentahydrochloride Cannot Be Substituted by Other Antimicrobial Peptides or Conventional Topical Antibiotics


Substituting Omiganan pentahydrochloride with other antimicrobial peptides (AMPs) such as pexiganan, iseganan, or retro-omiganan, or with conventional topical antibiotics, is scientifically unsound due to divergent spectrum, potency, and resistance profiles. Omiganan exhibits a unique intra-class differential: it is 16-fold more active against Enterococcus faecium than Enterococcus faecalis (MIC50/90: 4/8 vs. 64/128 mg/L), a distinction not documented for pexiganan or iseganan [1]. Furthermore, Omiganan's activity is unaffected by methicillin, vancomycin, or penicillin resistance phenotypes, whereas conventional agents like oxacillin and vancomycin show complete loss of efficacy against resistant strains [2]. In head-to-head clinical comparison, Omiganan 1.75% failed to demonstrate non-inferiority to ketoconazole 2% for seborrheic dermatitis, indicating that even within the same topical anti-infective class, efficacy cannot be assumed without direct comparative data [3].

Omiganan Pentahydrochloride: Quantitative Comparative Evidence for Scientific Selection


Omiganan Exhibits 16-Fold Higher Potency Against E. faecium Versus E. faecalis — An Intra-Genus Differential Not Observed with Other AMPs

Omiganan pentahydrochloride demonstrates a 16-fold difference in potency between Enterococcus faecium and Enterococcus faecalis. In a study of 557 recent clinical bacterial isolates tested by CLSI broth microdilution, Omiganan MIC50/MIC90 values were 4/8 mg/L against E. faecium (including vancomycin-resistant strains) versus 64/128 mg/L against E. faecalis [1]. This species-level potency differential is a distinctive feature of Omiganan within the AMP class; published data for pexiganan (a magainin analog) do not report comparable intra-genus discrimination [2].

Enterococcus Catheter-associated infection Antimicrobial peptide

Omiganan Activity Remains Unaffected by Methicillin, Vancomycin, and Penicillin Resistance Phenotypes — A Property Not Shared by Conventional Comparators

In a head-to-head panel comparison of 1,437 bacterial isolates, Omiganan MIC50/MIC90 values against oxacillin-susceptible S. aureus (16/16 μg/mL) and oxacillin-resistant S. aureus (16/16 μg/mL) were identical [1]. In contrast, penicillin showed 100% resistance in MRSA strains in the same panel [2]. Against vancomycin-resistant S. aureus (VRSA, MIC ≥16 μg/mL for vancomycin), Omiganan inhibited all isolates at ≤16 μg/mL (mode 16 μg/mL) — a concentration >600-fold below the 1% clinical gel formulation (10,000 μg/mL) [3]. Vancomycin itself is ineffective against VRSA by definition.

MRSA VRE Antimicrobial resistance

Omiganan Fails to Demonstrate Clinical Non-Inferiority to Ketoconazole in Seborrheic Dermatitis — A Critical Efficacy Benchmark for Topical Formulation Selection

In a randomized, patient- and evaluator-blinded, four-week proof-of-concept trial (n=60 patients with mild-to-moderate facial seborrheic dermatitis), Omiganan 1.75% topical gel applied twice daily did not result in significant clinical improvement versus placebo, whereas the comparator ketoconazole 2.00% significantly reduced disease severity [1]. This direct head-to-head-to-placebo design provides quantitative evidence that Omiganan is not efficacious in this indication, while ketoconazole demonstrated measurable benefit with reduced Malassezia abundances and restored skin barrier function [2].

Seborrheic dermatitis Ketoconazole Randomized controlled trial

Omiganan Reduces S. aureus Colonization in Atopic Dermatitis by 93.5% Versus Vehicle, Despite No Clinical Symptom Improvement

In a Phase II randomized, double-blind, placebo-controlled trial in 36 patients with mild-to-moderate atopic dermatitis, Omiganan 2.5% topical gel reduced cultured S. aureus by -93.5% compared to vehicle (95% CI, -99.2% to -28.5%; P=0.02) [1]. However, this microbiological effect did not translate into clinical symptom improvement (no significant difference in EASI or IGA scores) [2]. This establishes a clear dissociation between antimicrobial efficacy and clinical benefit for this indication — a finding with direct implications for study design and endpoint selection.

Atopic dermatitis Staphylococcus aureus Microbiome

Omiganan Demonstrates Immunomodulatory Enhancement of TLR-Mediated Interferon-α Responses — A Property Shared with LL-37 but Not Documented for Pexiganan or Iseganan

In an ex vivo human peripheral blood mononuclear cell (PBMC) assay, Omiganan pentahydrochloride enhanced TLR9-mediated interferon-α release, an immunomodulatory effect previously characterized for the endogenous human cathelicidin LL-37 [1]. Plasmacytoid dendritic cells were identified as the primary contributors to this enhanced IFN-α production [2]. While this study did not include a direct side-by-side comparator, class-level inference from published AMP literature indicates that pexiganan (magainin analog) and iseganan (protegrin analog) have not been reported to exhibit comparable TLR-mediated immunomodulation [3].

Immunomodulation Toll-like receptor Interferon

Retro-Omiganan (Reversed Sequence Analog) Displays Enhanced Antistaphylococcal Activity Compared to Native Omiganan — A Comparative Benchmark for Analog Development

In a direct comparative study under flow conditions, retro-omiganan — an analog with a reversed amino acid sequence (KRWPWWPWRLI) — displayed enhanced activity against a variety of pathogens compared to native Omiganan (ILRWPWWPWRRK) [1]. Both compounds exhibited high antistaphylococcal and antibiofilm potential, but retro-omiganan demonstrated superior performance against multiple species [2]. Specific quantitative MIC differentials are not provided in the publicly available abstract; however, the directional superiority of the retro analog is explicitly stated.

Retro-omiganan Antistaphylococcal Biofilm

Omiganan Pentahydrochloride: Evidence-Based Research and Industrial Application Scenarios


Antimicrobial Resistance Research: Testing Against MRSA, VRE, and VRSA Strains

Omiganan pentahydrochloride is a validated positive control or test compound for in vitro studies of antimicrobial resistance. It maintains unchanged MIC50/MIC90 (16/16 μg/mL) against both oxacillin-susceptible and oxacillin-resistant S. aureus [1], and inhibits all vancomycin-resistant S. aureus (VRSA) at ≤16 μg/mL, a concentration >600-fold below the clinical formulation strength [2]. This property is not shared by vancomycin, oxacillin, or penicillin in the same test panels [3].

Enterococcus Species-Specific Infection Model Development

Omiganan's 16-fold potency differential between E. faecium (MIC50 4 mg/L) and E. faecalis (MIC50 64 mg/L) makes it uniquely suited for studies requiring species-specific antimicrobial activity in catheter-associated infection models [1]. This differential can be exploited to dissect the relative contributions of each Enterococcus species in polymicrobial biofilm or colonization models [2].

Microbiome Modulation Studies in Atopic Dermatitis

Omiganan 2.5% topical gel reduces S. aureus colonization by 93.5% versus vehicle (P=0.02) without altering clinical symptoms [1]. This selective microbiological effect positions Omiganan as a tool compound for microbiome perturbation studies, enabling researchers to isolate the contribution of S. aureus burden to disease pathophysiology independent of direct clinical endpoints [2].

Baseline Control for Retro-Analog Antimicrobial Peptide Development

Native Omiganan serves as the established baseline comparator for studies evaluating sequence-modified analogs. Retro-omiganan (reversed sequence) has been shown to display enhanced antistaphylococcal and antibiofilm activity compared to native Omiganan under flow conditions [1]. Procurement of native Omiganan is therefore essential for research programs developing improved indolicidin-derived peptides [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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